molecular formula C15H9ClF3N5O B2656745 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 333418-09-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2656745
CAS No.: 333418-09-0
M. Wt: 367.72
InChI Key: GQYKSDYZIYFQCU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a tetrazole ring and a trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: The tetrazole ring can engage in coupling reactions with other aromatic compounds, expanding its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted benzamides, while oxidation of the tetrazole ring can produce oxidized derivatives with different functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylate-containing substrates. This binding can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-trifluoromethylphenyl)-3,5-dinitrobenzamide: This compound shares a similar core structure but features nitro groups instead of a tetrazole ring.

    N-(2-chloro-5-trifluoromethylphenyl)-4-aminobenzamide: Similar in structure but with an amino group replacing the tetrazole ring.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the chloro, trifluoromethyl, and tetrazole groups makes this compound particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O/c16-12-6-3-10(15(17,18)19)7-13(12)21-14(25)9-1-4-11(5-2-9)24-8-20-22-23-24/h1-8H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKSDYZIYFQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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